molecular formula C17H15N3O3 B2889644 2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303792-39-4

2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2889644
CAS RN: 303792-39-4
M. Wt: 309.325
InChI Key: JRBANGPVGWEJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied . Various methods have been developed, including the reaction of 2-phenylimidazo [1,2-a]pyrimidines with Vilsmeier–Haack reagent in the presence of glycerol under microwave irradiation .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde”, is complex and can be analyzed using various techniques such as scanning electron microscopy (SEM) and spectroscopic analysis .


Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions . For example, they can react with enaminonitrile to give pyrimidinethione derivatives . They can also react with alkynes to synthesize 2,4-di- and 2,4,6-trisubstituted pyrimidines .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. They can interact with various biological targets involved in cancer progression, such as kinases, DNA/RNA, and other enzymes. The structural similarity of pyrimidines to nucleotides allows them to interfere with DNA synthesis and repair mechanisms, making them potent anticancer agents .

Antiviral Activity

The pyrimidine nucleus is structurally similar to the nucleotide bases found in DNA and RNA, which allows these compounds to mimic the building blocks of genetic material. This enables them to inhibit viral replication by interfering with nucleic acid synthesis, making them valuable in the treatment of viral infections .

Antimicrobial Activity

Pyrimidine derivatives exhibit antimicrobial activity against a range of pathogenic bacteria and fungi. They can act as inhibitors of bacterial DNA gyrase or fungal dihydrofolate reductase, enzymes critical for microbial DNA replication and cell division. This antimicrobial property is crucial in the development of new antibiotics to combat resistant strains .

Anti-inflammatory and Analgesic Activities

These compounds can modulate the inflammatory response by affecting cytokine production or inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Their analgesic properties are attributed to their ability to interfere with pain signaling pathways .

Antioxidant Activity

Pyrimidine derivatives can act as free radical scavengers, protecting cells from oxidative stress-induced damage. This antioxidant activity is beneficial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Antimalarial Activity

The structural flexibility of pyrimidine allows for the design of compounds that can target the plasmodial species responsible for malaria. Pyrimidine derivatives can inhibit enzymes essential for the survival and replication of the malaria parasite, offering a pathway for developing new antimalarial drugs .

Future Directions

Research on pyrimidine derivatives is ongoing, and there is potential for the development of new drugs based on these compounds . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-(2-methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-5-9-20-16(11)19-15(12(10-21)17(20)22)18-13-7-3-4-8-14(13)23-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBANGPVGWEJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.